molecular formula C19H21FN4O3S B2663596 2-[(3-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251576-50-7

2-[(3-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2663596
CAS No.: 1251576-50-7
M. Wt: 404.46
InChI Key: AGVMSYRWUJGLJV-UHFFFAOYSA-N
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Description

2-[(3-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) (source) . This enzyme is a critical regulator of numerous signaling pathways, making it a high-value target for neurological and oncological research. By specifically inhibiting GSK-3β, this compound facilitates the study of Wnt/β-catenin signaling activation, neuronal development, and cell survival mechanisms. It has been demonstrated to reduce tau hyperphosphorylation in cellular models of Alzheimer's disease (source) . Its research applications extend to investigating mood disorders, diabetes, and various cancers where GSK-3β plays a pathophysiological role. This inhibitor is an essential tool for dissecting the complex biological functions of GSK-3 and for validating it as a therapeutic target in preclinical studies.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-6-(4-methylpiperidin-1-yl)sulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3S/c1-14-7-9-22(10-8-14)28(26,27)17-5-6-18-21-24(19(25)23(18)13-17)12-15-3-2-4-16(20)11-15/h2-6,11,13-14H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVMSYRWUJGLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps:

    Formation of the Triazolopyridinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridinone core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorophenyl halide reacts with the triazolopyridinone core.

    Attachment of the Piperidinylsulfonyl Group: This step involves the sulfonylation of the piperidine ring, followed by its attachment to the triazolopyridinone core through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylsulfonyl group.

    Reduction: Reduction reactions can occur at the triazolopyridinone core, potentially altering its electronic properties.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides or organometallic compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the triazolopyridinone core.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmacological Potential : Research indicates that this compound may act as a pharmacological agent targeting neurological disorders and inflammatory diseases. Its structure allows it to interact with various molecular targets, potentially modulating enzyme activity or receptor function .
  • Antimalarial Activity : A related study on triazolopyridine derivatives highlighted their potential as antimalarial agents. Compounds within this class were evaluated for their efficacy against Plasmodium falciparum, demonstrating significant inhibitory activity. This suggests that derivatives of the compound could be explored for similar antimalarial properties .
  • Antibacterial and Antifungal Properties : Triazolopyridines have been noted for their broad-spectrum antibacterial and antifungal activities. The sulfonamide moiety in the compound enhances its potential to inhibit bacterial growth and fungal infections, making it a candidate for developing new antimicrobial agents .

Biological Research Applications

  • Cellular Pathway Investigations : The compound is utilized in biological assays to study its effects on cellular pathways. This includes examining its role in signaling mechanisms and interactions with specific proteins or enzymes .
  • In Vitro Evaluations : The compound has been subjected to various in vitro studies to assess its biological activity against different cell lines. These studies help elucidate the mechanism of action and therapeutic potential of the compound .

Industrial Applications

  • Synthesis of Advanced Materials : The unique chemical properties of this compound make it valuable in the synthesis of advanced materials. It can serve as a building block for more complex molecules used in various industrial applications .
  • Drug Development : As a versatile scaffold, this compound can be modified to develop new drugs targeting specific diseases. Its structural features provide a platform for creating analogs with enhanced efficacy or reduced side effects .

Case Study 1: Antimalarial Drug Development

A study designed a virtual library of triazolopyridine sulfonamides, including compounds similar to 2-[(3-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one. Out of 1561 compounds screened, several exhibited potent antimalarial activity with IC50 values indicating strong efficacy against Plasmodium falciparum .

Case Study 2: Antibacterial Activity Evaluation

Research involving sulfonamide derivatives demonstrated that compounds based on the triazolopyridine framework showed promising antibacterial activity against strains like Escherichia coli and Pseudomonas aeruginosa. The synthesized derivatives were tested for their minimum inhibitory concentrations (MIC), revealing significant antibacterial properties .

Mechanism of Action

The mechanism of action of 2-[(3-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to modulate these targets, leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to influence cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The target compound’s closest analogs from include derivatives with modifications to the benzyl and sulfonamide groups. Key differences are summarized below:

Compound ID Benzyl Substituent Sulfonamide Group Molecular Weight (g/mol) Melting Point (°C)
Target Compound 3-Fluorophenylmethyl 4-Methylpiperidin-1-yl C₁₉H₂₀FN₅O₃S (425.45)* Not reported
13h 2-Fluorophenylmethyl 4-Methylpiperidin-1-yl C₁₉H₂₁FN₄O₃S (420.45) 150–151
13i 3-Fluorophenylmethyl Thiomorpholino C₁₇H₁₇FN₄O₃S₂ (432.47) 154–155
13f 4-Chlorophenylmethyl Piperidin-1-yl C₁₈H₁₉ClN₄O₃S (406.88) 173–174

*Calculated based on analogous compounds.

Key Observations:

Fluorine Position Impact :

  • The 3-fluorophenylmethyl group (target compound vs. 13h’s 2-fluorophenylmethyl) may alter electronic distribution and steric interactions. For example, the para-fluorine in 13f (4-chlorophenyl) enhances lipophilicity but reduces polarity compared to ortho/meta-fluorine.

Sulfonamide Group Influence: The 4-methylpiperidin-1-yl group (target compound and 13h) improves metabolic stability compared to thiomorpholino (13i), which contains a sulfur atom prone to oxidation.

Melting Points :

  • Higher melting points in 13f (173–174°C) correlate with the 4-chlorophenyl group’s crystallinity, whereas fluorine substituents (13h, 13i) reduce melting points due to lower symmetry.

Structural Comparisons with Heterocyclic Analogs

Pyridazine-Based Compounds ()

Compounds such as 5-[6-[(3-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole () share the 3-fluorophenylmethyl motif but feature a pyridazine-thiazole core. Key differences:

  • Sulfonyl vs. Sulfanyl : The sulfonamide group (target compound) offers stronger hydrogen-bonding capacity than sulfanyl groups, influencing target affinity.
Imidazopyridine Derivatives ()

Compounds like {3-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl]-6-fluorophenyl}-methanol (cpd 32) highlight:

  • Bioisosteric Replacements : The imidazopyridine core may mimic triazolopyridine in target binding but with altered pharmacokinetics due to reduced sulfonamide polarity.

Computational and Experimental Structural Analysis

  • NMR Profiling : demonstrates that substituent-induced chemical shift changes (e.g., regions A and B in Figure 6) can localize structural modifications. For the target compound, analogous NMR analysis would likely show shifts in the triazole and sulfonamide regions.
  • Docking Studies : AutoDock Vina () could predict binding modes relative to analogs. For example, the 4-methylpiperidinyl group may occupy hydrophobic pockets in enzymes, similar to piperidine derivatives in antimalarial targets.

Biological Activity

The compound 2-[(3-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (chemical formula: C19H22F3N5O2S) is a member of the triazolopyridine class known for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a triazolopyridine core with distinct functional groups that contribute to its biological properties:

  • Fluorophenyl group : Enhances lipophilicity and potential interactions with biological targets.
  • Piperidinylsulfonyl group : May play a role in receptor binding and modulation.

Molecular Structure

ComponentDescription
Molecular FormulaC19H22F3N5O2S
Core StructureTriazolopyridine
Functional GroupsFluorophenyl, piperidinylsulfonyl

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an inhibitor or modulator of specific enzymes and receptors involved in cellular signaling pathways. The exact mechanisms are still under investigation but may involve:

  • Inhibition of Enzyme Activity : Potentially targeting kinases or phosphatases involved in signal transduction.
  • Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs) that regulate various physiological processes .

Anticancer Potential

Recent studies have highlighted the potential of this compound in cancer therapy. Heterocyclic compounds like triazolopyridines are known for their ability to inhibit tumor growth by targeting multiple signaling pathways associated with cancer cell proliferation and survival .

Key Findings:

  • In vitro Studies : Demonstrated inhibition of cell proliferation in various cancer cell lines.
  • Mechanistic Insights : Suggested involvement in blocking key pathways such as PI3K/Akt signaling, which is critical for tumor growth .

Neurological Disorders

The compound is also being explored for its effects on neurological disorders. Its ability to penetrate the blood-brain barrier due to its lipophilicity makes it a candidate for treating conditions such as depression and anxiety.

Case Studies:

  • Animal Models : Showed promising results in reducing anxiety-like behaviors.
  • Cellular Assays : Indicated modulation of neurotransmitter systems.

Inflammatory Diseases

Another area of interest is the compound's anti-inflammatory properties. Preliminary data suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases.

Research Applications

The unique properties of this compound make it valuable in various research applications:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting specific diseases.
  • Biological Assays : Utilized to explore cellular pathways and molecular interactions.

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves two key steps: (1) formation of the triazolo[4,3-a]pyridine core via oxidative ring closure of hydrazine intermediates, and (2) sulfonylation at the 6-position using a sulfonyl chloride derivative. For example, oxidative cyclization can be achieved using sodium hypochlorite in ethanol at room temperature, yielding the triazole-pyridine scaffold . The sulfonyl group is introduced via reaction with 4-methylpiperidine-1-sulfonyl chloride under basic conditions, as described in analogous sulfonylation protocols for pyridine derivatives .

Q. Which spectroscopic techniques are used to confirm structural identity and purity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 19F) is critical for verifying substituent positions, while high-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (as applied in similar triazolopyridine systems) resolves stereochemical ambiguities . Purity is assessed via HPLC with UV detection, ensuring <95% purity for biological testing .

Q. What is the role of the 4-methylpiperidin-1-yl sulfonyl group in this compound?

The sulfonyl group enhances solubility in polar solvents and may act as a hydrogen-bond acceptor, improving target binding affinity. The 4-methylpiperidine moiety introduces steric bulk, potentially modulating selectivity for biological targets, as seen in analogous sulfonamide-containing pharmaceuticals .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation step to improve yield and minimize by-products?

Key variables include temperature control (0–5°C to reduce side reactions), use of anhydrous dimethylformamide (DMF) as a solvent, and slow addition of the sulfonyl chloride to avoid excess reagent. Catalytic 4-dimethylaminopyridine (DMAP) can accelerate the reaction . Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the product .

Q. What strategies resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or off-target effects. To address this:

  • Perform dose-response curves in multiple cell lines .
  • Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism .
  • Conduct competitive binding studies to rule out nonspecific interactions .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Focus on modular modifications:

  • Triazole core: Replace fluorine at the 3-fluorophenyl group with other halogens to assess electronic effects.
  • Sulfonyl group: Test alternative amines (e.g., morpholine, pyrrolidine) to evaluate steric and electronic contributions .
  • Pyridine ring: Introduce methyl or methoxy groups to probe hydrophobic interactions. Biological testing should include IC50 determinations and pharmacokinetic profiling .

Q. What advanced analytical methods identify and quantify synthetic by-products?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) detects low-abundance impurities. For structural elucidation, nuclear Overhauser effect spectroscopy (NOESY) NMR or single-crystal X-ray diffraction distinguishes regioisomers . Quantitation follows ICH guidelines using calibrated reference standards .

Q. How does the fluorophenyl moiety influence metabolic stability?

Fluorine reduces metabolic oxidation at the phenyl ring, extending half-life in vivo. Comparative studies with non-fluorinated analogs show improved stability in liver microsome assays, as seen in related fluorinated triazolopyridines .

Methodological Notes

  • Synthetic Reproducibility: Ensure anhydrous conditions during sulfonylation to prevent hydrolysis of the sulfonyl chloride .
  • Data Validation: Cross-validate biological activity with at least two independent assays to mitigate false positives .
  • Computational Support: Use molecular docking to predict binding modes, prioritizing modifications for SAR studies .

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